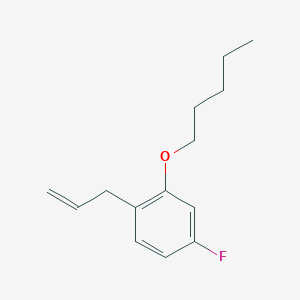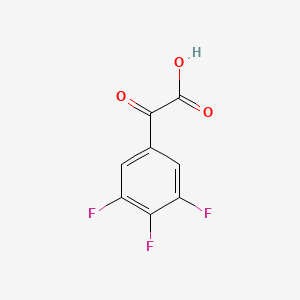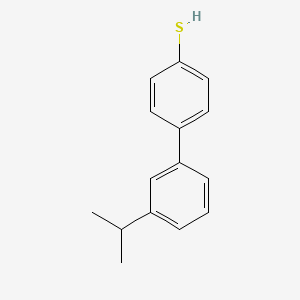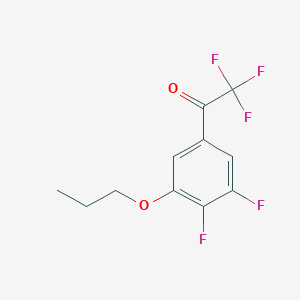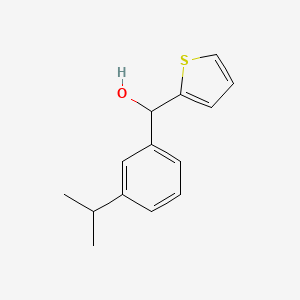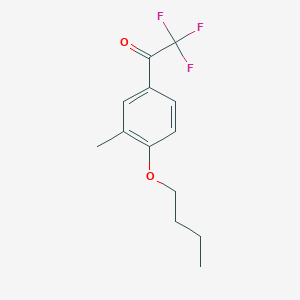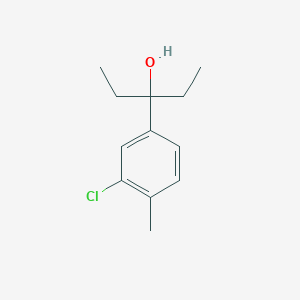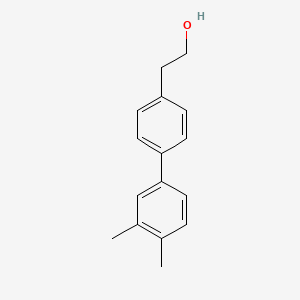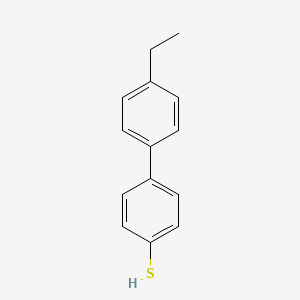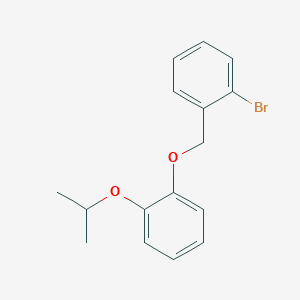
1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene is an organic compound with the molecular formula C16H17BrO2 It is a brominated aromatic compound that features a benzene ring substituted with a bromine atom and a 2-isopropoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene typically involves multi-step organic reactions. One common method is the bromination of 2-((2-isopropoxyphenoxy)methyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality compounds suitable for research and industrial applications .
化学反应分析
Types of Reactions
1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring makes it an electrophilic site, allowing for further substitution reactions with nucleophiles.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding phenols or quinones, and reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS), iron (Fe), aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (Pd(PPh3)4), bases (K2CO3), solvents (THF, toluene).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Products: New aromatic compounds with various substituents replacing the bromine atom.
Oxidation Products: Phenols, quinones.
Reduction Products: De-brominated benzene derivatives.
科学研究应用
1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene has several applications in scientific research:
作用机制
The mechanism of action of 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene depends on its specific application and the type of reaction it undergoes. As a brominated aromatic compound, it often acts as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the phenoxy group, making it less versatile in certain synthetic applications.
1-Bromo-2-isopropoxy-4-methylbenzene: Contains an additional methyl group, which can influence its reactivity and physical properties.
1-Bromo-2-methylbenzene: A simpler structure with only a methyl group, used in different synthetic contexts.
Uniqueness
1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene is unique due to the presence of both a bromine atom and a 2-isopropoxyphenoxy group on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies. Its structure allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
1-bromo-2-[(2-propan-2-yloxyphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO2/c1-12(2)19-16-10-6-5-9-15(16)18-11-13-7-3-4-8-14(13)17/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWIXOPPBHNYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
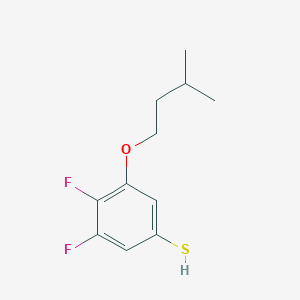
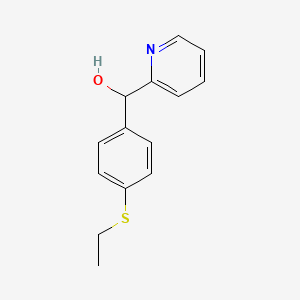
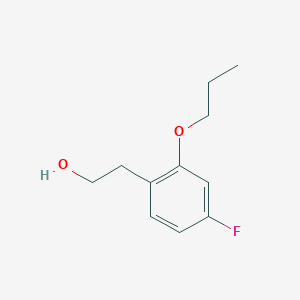
![3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol](/img/structure/B7997182.png)
![1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997195.png)
